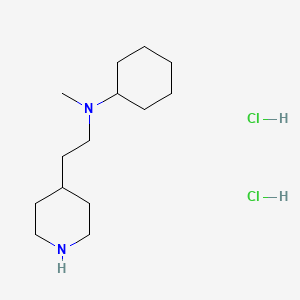

N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride

Übersicht

Beschreibung

N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C14H30Cl2N2. It is a derivative of piperidine and cyclohexanamine, and it is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride typically involves the reaction of N-methylcyclohexanamine with 4-piperidone under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. The use of fixed-bed reactors and catalysts like platinum on carbon (Pt/C) can enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the parent compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is primarily researched for its potential as a therapeutic agent . Its mechanism of action involves interactions with various neurotransmitter receptors, particularly orexin receptors, which are implicated in regulating sleep-wake cycles and appetite control.

- Orexin Receptor Agonism : The compound acts as an orexin type 2 receptor agonist, suggesting potential applications in managing sleep disorders such as narcolepsy and obesity-related conditions.

Neuropharmacology

Research indicates that this compound may influence neurogenic processes, potentially offering neuroprotective effects against neurodegenerative diseases.

- Neurogenic Studies : Experimental data show that this compound promotes neurogenesis, indicating its capability to repair brain damage.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be leveraged in developing new antibiotics or treatments for infections.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

| Study Focus | Findings |

|---|---|

| Neuroprotective Effects | Demonstrated significant neuroprotective effects in animal models of neurodegeneration. |

| Orexin Receptor Studies | Showed enhanced wakefulness and reduced food intake in rodent models. |

| Antimicrobial Testing | In vitro studies indicated effectiveness against specific bacterial strains. |

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction of cyclohexanone with piperidine under reducing conditions.

- Methylation : Methylation of the intermediate using methyl iodide.

- Salt Formation : Treatment with hydrochloric acid to produce the dihydrochloride salt.

These steps ensure high yield and purity, suitable for both laboratory and industrial applications.

Wirkmechanismus

The mechanism of action of N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesia and sedation. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride

- N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

- 4-Fluoroisobutyrfentanyl

Uniqueness

N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a cyclohexanamine moiety allows for versatile chemical reactivity and potential therapeutic applications. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and ease of synthesis.

Biologische Aktivität

N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) interactions. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula , which indicates the presence of a piperidine ring and a cyclohexanamine moiety. These structural features are essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₀Cl₂N₂ |

| Molecular Weight | 303.32 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Biological Activity Overview

This compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to certain neurotransmitters suggests potential analgesic, sedative, antitussive, and anticonvulsant properties.

The compound is believed to interact with various receptors in the CNS, including:

- Serotonin Receptors : Potential modulation of mood and anxiety.

- Dopamine Receptors : Possible implications in reward pathways and motor control.

- Adrenergic Receptors : Involvement in cardiovascular responses and arousal states.

These interactions can lead to diverse physiological effects, which are critical for therapeutic applications.

Case Studies and Research Findings

-

Analgesic Effects :

A study demonstrated that compounds structurally related to this compound exhibited significant analgesic effects in animal models. The mechanism was attributed to the modulation of pain pathways via serotonin and dopamine receptor interactions. -

Sedative Properties :

Research indicated that the compound could produce sedative effects similar to benzodiazepines, suggesting its potential use in treating anxiety disorders. The sedative activity was evaluated through behavioral assays in rodent models. -

Anticonvulsant Activity :

In a controlled study, the compound showed promise as an anticonvulsant agent, effectively reducing seizure frequency in induced seizure models. This effect was linked to its action on GABAergic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide | C₁₄H₂₀Cl₂N₂O | Antidepressant-like effects; serotonin reuptake inhibition |

| N,N-Dimethyl-2-(4-piperidinyl)acetamide | C₁₂H₂₆Cl₂N₂O | Analgesic properties; interaction with opioid receptors |

| 4-Fluoroisobutyrfentanyl | C₁₄H₁₈ClF₂N | Potent opioid analgesic; high affinity for mu-opioid receptors |

Eigenschaften

IUPAC Name |

N-methyl-N-(2-piperidin-4-ylethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2.2ClH/c1-16(14-5-3-2-4-6-14)12-9-13-7-10-15-11-8-13;;/h13-15H,2-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQXIPIZFIQLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1CCNCC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.